
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene is a compound belonging to the triazene family, characterized by the presence of a diazoamino group (–N=N–NH–)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene typically involves the reaction of pentafluorophenylhydrazine with pentafluorobenzene diazonium salt under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazene oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Triazene oxides.
Reduction: Corresponding amines.
Substitution: Substituted triazene derivatives.
Applications De Recherche Scientifique
(1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene involves its interaction with molecular targets through its diazoamino group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
1,3-Diphenyltriazene: Similar structure but lacks the pentafluorophenyl groups.
1,3-Bis(trifluoromethylphenyl)triaz-1-ene: Contains trifluoromethyl groups instead of pentafluorophenyl groups.
Uniqueness: (1E)-1,3-Bis(pentafluorophenyl)triaz-1-ene is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
802-25-5 |
|---|---|
Formule moléculaire |
C12HF10N3 |
Poids moléculaire |
377.14 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-[(2,3,4,5,6-pentafluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12HF10N3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22/h(H,23,24) |
Clé InChI |
IKRFMTVTEDNPCG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


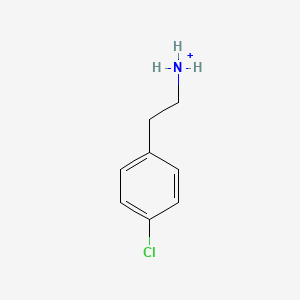

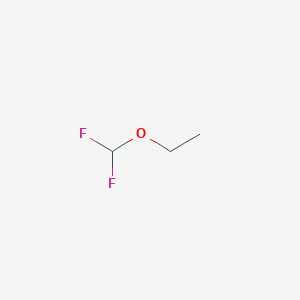
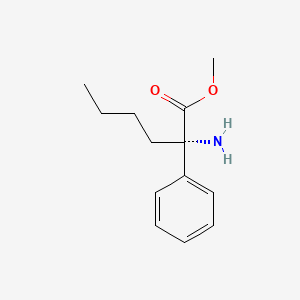
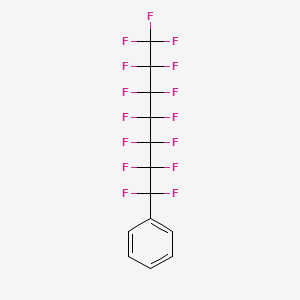
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
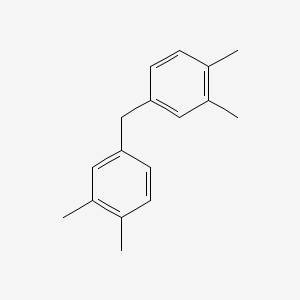
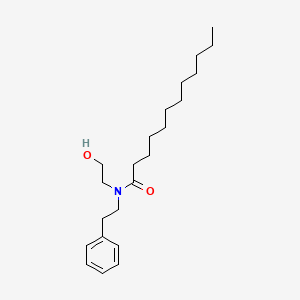
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
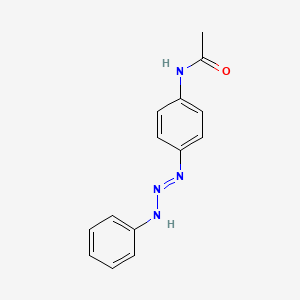
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
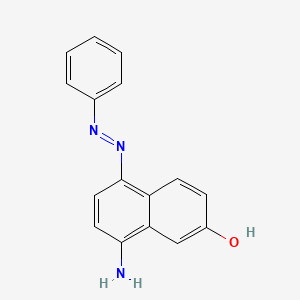
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
